(2-Phenylpropyl)(propyl)amine
Overview
Description
(2-Phenylpropyl)(propyl)amine is an organic compound belonging to the class of phenylalkylamines. It is characterized by a propan-1-amine structure substituted by a phenyl group at position 2. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing this compound involves the nucleophilic substitution of haloalkanes. In this process, a primary amine is synthesized by alkylation of ammonia.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds to amines.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed for the large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated amines
Scientific Research Applications
(2-Phenylpropyl)(propyl)amine has a wide range of applications in scientific research:
Mechanism of Action
(2-Phenylpropyl)(propyl)amine can be compared with other phenylalkylamines, highlighting its unique properties:
Comparison with Similar Compounds
- Amphetamine (1-phenylpropan-2-amine)
- Phenethylamine (2-phenylethylamine)
- β-Methylphenethylamine (2-phenylpropan-1-amine)
Properties
IUPAC Name |
2-phenyl-N-propylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-9-13-10-11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANKNXRKIYMMTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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